molecular formula C12H7Cl2NO2 B6327150 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid CAS No. 1261987-55-6

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6327150
CAS No.: 1261987-55-6
M. Wt: 268.09 g/mol
InChI Key: STCJWNHNINEBTP-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenyl group at the 6-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, a boronic acid derivative of 3,4-dichlorophenyl is coupled with a halogenated pyridine-3-carboxylic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)pyridine-3-carboxylic acid: Similar structure with a single chlorine atom.

    6-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid: Similar structure with chlorine atoms at different positions.

Uniqueness

6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-15-11)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCJWNHNINEBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603151
Record name 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-55-6
Record name 6-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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